molecular formula C20H23NO3 B2734324 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide CAS No. 1421481-87-9

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide

Katalognummer B2734324
CAS-Nummer: 1421481-87-9
Molekulargewicht: 325.408
InChI-Schlüssel: WMUAAZJXGNEHOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide, also known as HPP593, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPP593 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.

Wirkmechanismus

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide is a selective inhibitor of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate 1 (IRS-1), a key mediator of insulin signaling, leading to its degradation and decreased insulin sensitivity. Inhibition of PTP1B by N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide leads to increased phosphorylation of IRS-1 and activation of downstream signaling pathways, resulting in increased insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide inhibits PTP1B with high selectivity and potency. In animal models, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has been found to improve glucose tolerance, increase insulin sensitivity, and reduce body weight. N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide in lab experiments is its high selectivity and potency as a PTP1B inhibitor. This allows for precise modulation of insulin signaling and glucose homeostasis in vitro and in vivo. However, the complex synthesis method and high cost of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide may limit its use in some lab experiments. Additionally, the lack of human clinical trials makes it difficult to determine the safety and efficacy of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide in humans.

Zukünftige Richtungen

There are several future directions for the research and development of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide. One potential direction is the optimization of the synthesis method to reduce the cost and increase the yield of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide. Another direction is the investigation of the safety and efficacy of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide in human clinical trials. Additionally, the potential therapeutic applications of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide in the treatment of inflammatory diseases and other metabolic disorders should be further explored. Finally, the development of more potent and selective PTP1B inhibitors based on the structure of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide may lead to the discovery of novel therapeutic agents for the treatment of type 2 diabetes and obesity.

Synthesemethoden

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide involves a series of chemical reactions that require several reagents and solvents. The starting material for the synthesis is 4-hydroxymethylcyclopentenone, which is then subjected to a series of reactions involving Grignard reagents, acid-catalyzed cyclization, and reduction to yield the final product. The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide is a complex process that requires expertise in synthetic organic chemistry.

Wissenschaftliche Forschungsanwendungen

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide leads to increased insulin sensitivity and glucose uptake in insulin-resistant cells. N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has also been shown to improve glucose tolerance and reduce body weight in animal models of obesity and diabetes. Furthermore, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has been found to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.

Eigenschaften

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-13-16-11-17(12-18(16)23)21-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-19,22-23H,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUAAZJXGNEHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.